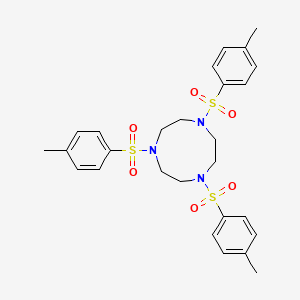

1,4,7-Tritosyl-1,4,7-triazonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O6S3/c1-22-4-10-25(11-5-22)37(31,32)28-16-18-29(38(33,34)26-12-6-23(2)7-13-26)20-21-30(19-17-28)39(35,36)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZOXONTWBENEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340352 | |

| Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52667-89-7 | |

| Record name | Octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-1H-1,4,7-triazonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Richman-Atkins Pathway to 1,4,7-Tritosyl-1,4,7-triazonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism of 1,4,7-Tritosyl-1,4,7-triazonane, a critical intermediate in the development of macrocyclic compounds for coordination chemistry and pharmaceutical applications. The primary route for its synthesis is the well-established Richman-Atkins cyclization, a powerful method for the preparation of polyazamacrocycles. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols for the preparation of precursors and the final cyclization, along with a summary of relevant quantitative data.

Core Synthesis Overview

The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine and an electrophilic two-carbon unit, typically ethylene glycol ditosylate. The subsequent cyclization of these precursors under basic conditions affords the desired macrocycle. The tosyl groups serve a dual purpose: they protect the amine functionalities and activate the N-H bonds, facilitating deprotonation and subsequent nucleophilic attack.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors, as cited in the literature.

Table 1: Synthesis of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Melting Point | 174-175 °C | [1] |

Table 2: Synthesis of Ethylene Glycol Ditosylate

| Parameter | Value | Reference |

| Yield | 80-86% | [2] |

Table 3: Richman-Atkins Cyclization to this compound

| Parameter | Value | Reference |

| Yield (Caesium Carbonate) | 78% | [3] |

| Yield (Ethylene Dibromide) | 75% | [4][5] |

| Yield (Lithium Hydride) | 57-90% | [6] |

| Melting Point | 203-208 °C | [4][5] |

Experimental Protocols

Synthesis of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine

This procedure outlines the tosylation of diethylenetriamine.

Materials:

-

Diethylenetriamine (38 ml)

-

p-Toluenesulfonyl chloride (191 g)

-

Sodium hydroxide (40 g)

-

Water (250 ml)

-

Ether (500 ml)

-

Methanol or Acetonitrile (for recrystallization)

Procedure:

-

A solution of p-toluenesulfonyl chloride (191 g) in ether (500 ml) is added dropwise to a stirred solution of diethylenetriamine (38 ml) and sodium hydroxide (40 g) in water (250 ml).[1]

-

The mixture is stirred for one hour at room temperature, during which a white precipitate forms.[1]

-

The precipitate is collected by filtration and washed with water.[1]

-

The crude product is recrystallized from methanol or acetonitrile to yield N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine as a white solid.[1]

Synthesis of Ethylene Glycol Ditosylate

This protocol describes the preparation of the cyclizing agent.

Materials:

-

Ethylene glycol (19.8 g, 0.3 mol)

-

Pyridine (150 ml, then an additional 200 ml)

-

p-Toluenesulfonyl chloride (123 g, 0.65 mol)

-

12N Hydrochloric acid

-

Ice

Procedure:

-

Ethylene glycol (19.8 g) is dissolved in distilled pyridine (150 ml) and the solution is cooled in an ice bath.[2]

-

p-Toluenesulfonyl chloride (123 g) is added slowly with mechanical stirring, ensuring the temperature remains below 20 °C.[2]

-

When stirring becomes difficult (after approximately 90 g of p-toluenesulfonyl chloride has been added), the mixture is diluted with an additional 200 ml of pyridine.[2]

-

The reaction mixture is left to stir for 2.5 hours.[2]

-

An aqueous HCl solution (170 ml of 12N HCl in 500 ml of ice) is added to the reaction mixture.[2]

-

The solid formed during this addition is collected by filtration to give ethylene glycol ditosylate.[2]

Synthesis of this compound via Richman-Atkins Cyclization

This procedure details the final macrocyclization step.

Materials:

-

N,N',N''-tritosyldiethylenetriamine (7.35 g, 13.0 mmol)

-

Caesium carbonate (9.12 g, 28.0 mmol), dried

-

Dry Dimethylformamide (DMF) (80 ml + 30 ml)

-

1,2-bis(tosyloxy)ethane (4.82 g, 13.0 mmol)

-

Diethyl ether

-

1.5 M Sodium hydroxide

Procedure:

-

Dried caesium carbonate (9.12 g) is mixed with N,N',N''-tritosyldiethylenetriamine (7.35 g) in dry DMF (80 ml) under an argon atmosphere and stirred for 1.5 hours at room temperature.[3]

-

A solution of 1,2-bis(tosyloxy)ethane (4.82 g) in dry DMF (30 ml) is added dropwise to the suspension over 1 hour.[3]

-

The reaction mixture is heated to 90 °C for 3 days, during which a white precipitate forms.[3]

-

After cooling to room temperature, the mixture is allowed to sit overnight.[3]

-

The precipitate is filtered off and washed with diethyl ether.[3]

-

The residue is dissolved in 1.5 M sodium hydroxide, and the product is extracted with chloroform.[3]

-

The organic layers are combined, filtered over Celite®, and the solvent is removed by rotary evaporation to yield this compound as a yellowish solid.[3]

Synthesis Mechanism and Visualization

The core of the Richman-Atkins cyclization involves a double nucleophilic substitution. The tosylated diethylenetriamine is deprotonated by the base at its two terminal nitrogen atoms, forming a dianion. This dianion then acts as a nucleophile, attacking the two electrophilic carbon atoms of the ethylene glycol ditosylate in a sequential manner to form the nine-membered ring. The bulky tosyl groups are thought to pre-organize the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization.[6]

Caption: Richman-Atkins cyclization mechanism for this compound.

The following diagram illustrates the overall experimental workflow for the synthesis.

Caption: Overall experimental workflow for the synthesis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. echemi.com [echemi.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 5. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 6. Buy this compound | 52667-89-7 [smolecule.com]

An In-depth Technical Guide to 1,4,7-Tritosyl-1,4,7-triazonane: Synthesis, Deprotection, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Tritosyl-1,4,7-triazonane is a pivotal macrocyclic compound, serving primarily as a protected precursor to 1,4,7-triazacyclononane (TACN). The tosyl groups offer robust protection of the secondary amine functionalities, allowing for controlled synthesis and subsequent deprotection to yield the versatile TACN platform. This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its deprotection, and an exploration of the applications of its derivatives in catalysis and medicine, with a focus on radiopharmaceuticals.

Introduction

This compound, a derivative of the nine-membered triazamacrocycle 1,4,7-triazacyclononane, is a crystalline solid with the molecular formula C₂₇H₃₃N₃O₆S₃.[1] Its significance in synthetic chemistry stems from the three tosyl (p-toluenesulfonyl) groups attached to the nitrogen atoms. These groups act as effective protecting groups, which can be removed under specific conditions to afford the parent TACN macrocycle.[2][3] This controlled deprotection is crucial for the synthesis of a wide array of functionalized TACN ligands, which are extensively used in coordination chemistry to form stable complexes with various metal ions.[2][4] These metal complexes exhibit remarkable catalytic activity and are valuable in the development of therapeutic and diagnostic agents.[5][6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Richman-Atkins cyclization. This procedure involves the reaction of a tritosylated acyclic amine with a ditosylated diol.[2] An improved, one-pot synthesis has also been developed, offering high yields and purity.[7]

Experimental Protocol: Improved One-Pot Synthesis

This protocol is adapted from an improved synthesis method that provides a high yield of this compound.[7][8][9]

Materials:

-

Diethylenetriamine (DET)

-

Tosyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃)

-

Xylene

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydroxide (1M aqueous solution)

-

Ethylene dibromide (EDB)

-

Milli-Q water

Procedure:

-

To a vigorously stirred solution of 121.1 g (0.88 mol) of anhydrous potassium carbonate in 300 mL of milli-Q water, add 27.4 g (0.27 mol) of diethylenetriamine.

-

Heat the mixture for one hour at 90°C.

-

Remove the heat source and sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide (9 eq), 26.6 mL (0.1 eq) of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL (1.75 eq, 87.2 g) of ethylene dibromide.[8]

-

Heat the reaction mixture at 90°C for 4 hours.

-

Add an additional 40 mL of ethylene dibromide and continue heating for another 4 hours.

-

Add a final 40 mL of ethylene dibromide and heat for a further 18 hours.[7]

-

Allow the reaction to cool to room temperature.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to a constant weight.

Expected Yield: Approximately 119.3 g (75%) of white, granular this compound.[9]

Synthesis Pathway of this compound

References

- 1. This compound | 52667-89-7 | Benchchem [benchchem.com]

- 2. Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes | RTI [rti.org]

- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 4. Kinetics and mechanism of hydrolysis of a model phosphate diester by [Cu(Me3tacn)(OH2)2]2+ (Me3tacn = 1,4,7-trimethyl-1,4,7-triazacyclononane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secure Verification [cer.ihtm.bg.ac.rs]

- 8. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 9. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1,4,7-Tritosyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,4,7-Tritosyl-1,4,7-triazonane. This macrocyclic compound serves as a crucial intermediate in the synthesis of 1,4,7-triazacyclononane (TACN) and its derivatives, which are of significant interest in coordination chemistry, catalysis, and the development of novel radiopharmaceuticals. This document details experimental protocols for its synthesis and deprotection, presents key quantitative data in a structured format, and includes visualizations of the core chemical pathways.

Core Chemical Properties

This compound, also known by its IUPAC name 1,4,7-tris(4-methylphenyl)sulfonyl-1,4,7-triazonane, is a nine-membered triazamacrocycle where each nitrogen atom is protected by a tosyl group.[1] This protection renders the lone pairs of the nitrogen atoms unavailable for coordination, making the compound a vital precursor that can be deprotected to yield the highly versatile chelating agent, 1,4,7-triazacyclononane (TACN).[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₃N₃O₆S₃ | [1][3][4] |

| Molecular Weight | 591.8 g/mol | [1][3][4] |

| CAS Number | 52667-89-7 | [1][4] |

| Melting Point | 222-224 °C | [5] |

| Solubility | Insoluble in water | [5] |

| Appearance | White granular material | [5] |

Spectral Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key spectral data.

Table 1.2.1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 7.8-8.2 | Amide protons |

| ¹³C NMR | 143.5 | Cq (aromatic, C-S) |

| 135.2 | Cq (aromatic, C-CH₃) | |

| 129.8 | CH (aromatic) | |

| 127.7 | CH (aromatic) | |

| 50.5 | N-CH₂ | |

| 21.5 | Ar-CH₃ |

Note: Specific peak multiplicities and coupling constants may vary depending on the solvent and instrument used.

Table 1.2.2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1350-1150 | Sulfonyl (S=O) stretching vibrations |

Table 1.2.3: Mass Spectrometry Data

| m/z | Assignment |

| 592.1602 | [M+H]⁺ |

| 614.1421 | [M+Na]⁺ |

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of this compound is the Richman-Atkins cyclization.[3] An improved, higher-yield, one-pot synthesis has also been developed.

Experimental Protocol: Improved One-Pot Synthesis [1]

This method utilizes the macrocyclization of 1,2-ditosylamides with lithium hydride, reportedly achieving yields between 57-90%.

-

Materials: 1,2-ditosylamide, lithium hydride, polar aprotic solvent (e.g., Dimethylformamide - DMF).

-

Procedure:

-

To a solution of the appropriate 1,2-ditosylamide in anhydrous DMF, add lithium hydride in portions under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction mixture is heated to an elevated temperature (specific temperature and time may vary depending on the specific 1,2-ditosylamide used, but typically around 80-120 °C) and stirred vigorously.

-

The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford the pure this compound.

-

Reactivity: Deprotection to 1,4,7-Triazacyclononane (TACN)

The primary utility of this compound is as a protected precursor to TACN. The removal of the tosyl groups can be achieved under strong acidic conditions.

Experimental Protocol: Acidic Hydrolysis for Detosylation [5]

-

Materials: this compound, concentrated sulfuric acid, water, hexane, 50% sodium hydroxide solution.

-

Procedure:

-

To a flask containing this compound, add a solution of concentrated sulfuric acid and water.

-

Heat the reaction mixture in an oil bath at 140 °C for several hours (e.g., 6 hours).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 50% sodium hydroxide solution to the cooled mixture until the pH is strongly basic (pH 14).

-

Add hexane and stir the mixture.

-

Filter the resulting slurry and wash the solid with hexane.

-

The aqueous layer is separated and can be further processed to isolate the TACN, often as a salt.

-

Applications in Research and Development

The significance of this compound lies in its role as a synthetic intermediate. The resulting TACN and its derivatives are powerful tridentate ligands that form stable complexes with a wide range of metal ions.[1][2] These complexes are utilized in:

-

Catalysis: As catalysts in various organic transformations.[3]

-

Biomimetic Studies: To model the active sites of metalloenzymes.

-

Radiopharmaceuticals: As bifunctional chelators for radiometals in diagnostic imaging (PET, SPECT) and therapeutic applications.[1]

-

Supramolecular Chemistry: As building blocks for the construction of complex molecular architectures.[1]

Conclusion

This compound is a cornerstone molecule in the field of macrocyclic chemistry. Its well-established synthesis and deprotection protocols provide access to the versatile 1,4,7-triazacyclononane platform, enabling extensive research and development in catalysis, medicine, and materials science. This guide has provided a consolidated resource of its chemical properties, detailed experimental procedures, and key reaction pathways to aid researchers in their scientific endeavors.

References

- 1. This compound | 52667-89-7 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 52667-89-7 [smolecule.com]

- 4. 1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl)- | C27H33N3O6S3 | CID 564157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 1,4,7-Tritosyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and organic synthesis. This document details its structural characteristics, synthesis, and analytical characterization, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction

This compound, a derivative of 1,4,7-triazacyclononane (TACN), is a macrocyclic compound distinguished by the presence of three tosyl (p-toluenesulfonyl) groups attached to the nitrogen atoms of the nine-membered ring.[1] Its molecular formula is C₂₇H₃₃N₃O₆S₃, with a molecular weight of approximately 591.8 g/mol .[1] The tosyl groups serve as effective protecting groups and enhance the compound's utility as a versatile building block for the synthesis of complex ligands. These ligands are capable of forming stable complexes with a variety of metal ions, finding applications in catalysis, biomimetic studies, and the development of novel therapeutic and diagnostic agents.

Molecular Structure and Properties

The foundational structure of this compound is the nine-membered triazamacrocycle. The attachment of the bulky and electron-withdrawing tosyl groups to the nitrogen atoms significantly influences the conformational flexibility and coordination properties of the triazonane ring.

Crystallographic Data

X-ray crystallographic studies have revealed the precise three-dimensional arrangement of atoms in this compound. The compound is known to exist in at least two polymorphic forms, each exhibiting distinct crystal packing and molecular conformations. The crystallographic data provides invaluable insights into bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: General and Crystallographic Properties of this compound

| Property | Value |

| IUPAC Name | 1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane |

| CAS Number | 52667-89-7 |

| Molecular Formula | C₂₇H₃₃N₃O₆S₃ |

| Molecular Weight | 591.8 g/mol |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Richman-Atkins cyclization reaction.[2] An improved, more efficient method utilizing lithium hydride has also been reported.[3]

Protocol: Improved Synthesis using Lithium Hydride

This method involves the macrocyclization of 1,2-ditosylamides in a single step.

-

Reagents: 1,2-ditosylamides, Lithium Hydride (LiH), appropriate aprotic solvent (e.g., Dimethylformamide - DMF).

-

Procedure:

-

To a solution of the 1,2-ditosylamide in anhydrous DMF, add a molar excess of lithium hydride under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to an elevated temperature (specific temperature and reaction time will depend on the scale and specific substrates, but typically ranges from 80-120 °C for several hours).

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess lithium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. Yields for this method are reported to be in the range of 57-90%.[2][3]

-

Characterization Protocols

NMR spectroscopy is a fundamental technique for confirming the identity and purity of this compound.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum.

-

Expected signals will include aromatic protons from the tosyl groups (typically in the range of 7.3-7.8 ppm), the methylene protons of the triazonane ring (typically in the range of 3.0-3.5 ppm), and the methyl protons of the tosyl groups (around 2.4 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum.

-

Expected signals will correspond to the aromatic carbons, the methylene carbons of the ring, and the methyl carbons of the tosyl groups.

-

Single-crystal X-ray diffraction provides definitive structural elucidation.

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., dichloromethane/hexane).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data is typically collected at a controlled temperature (e.g., 293 K or 100 K).

-

The data collection strategy should aim for high completeness and redundancy.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Mandatory Visualizations

Molecular Structure of this compound

The following diagram illustrates the connectivity of atoms in the this compound molecule.

Caption: 2D representation of the molecular structure of this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the title compound.

Conclusion

This compound is a molecule of significant interest in the field of synthetic chemistry. Its well-defined structure, accessible synthesis, and the versatility of its tosyl protecting groups make it an invaluable precursor for the development of novel ligands and metal complexes. The detailed structural and procedural information provided in this guide serves as a critical resource for researchers engaged in the design and synthesis of new chemical entities for a wide range of applications, from catalysis to medicinal chemistry.

References

The Strategic Role of Tosyl Groups in the Synthesis of 1,4,7-Triazacyclononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4,7-triazacyclononane (TACN), a cornerstone macrocyclic ligand in coordination chemistry and a critical component in various therapeutic and diagnostic agents, relies heavily on the strategic use of p-toluenesulfonyl (tosyl) groups. This technical guide elucidates the multifaceted role of tosyl groups in the widely employed Richman-Atkins synthesis of TACN, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Core Functions of Tosyl Groups in TACN Synthesis

The utility of the tosyl group in the synthesis of TACN is threefold, acting as a protecting group, an activating group, and a facilitator of high-yield cyclization.

-

Amine Protection: The primary role of the tosyl group is to protect the primary and secondary amine functionalities of the starting material, diethylenetriamine (DET).[1] The resulting sulfonamide is stable under the basic conditions required for the subsequent cyclization step, preventing unwanted side reactions and polymerization.[1] This protection is crucial for directing the reaction towards the desired macrocyclic product.

-

Activation of the Cyclizing Agent: The hydroxyl groups of ethylene glycol are poor leaving groups for nucleophilic substitution.[2] Tosylation of ethylene glycol to form ethylene glycol ditosylate (EGT) converts the hydroxyl groups into excellent leaving groups (tosylates).[2] This activation is essential for the efficient cyclization with the deprotonated tri-tosylated diethylenetriamine.

-

Facilitation of Cyclization: The presence of the electron-withdrawing tosyl groups on the nitrogen atoms of DET increases the acidity of the N-H protons. This allows for their facile deprotonation by a base, such as sodium ethoxide or sodium hydroxide, to generate a highly nucleophilic species that readily attacks the activated ethylene glycol ditosylate, driving the intramolecular cyclization to form the tri-tosylated TACN (Ts₃TACN).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Richman-Atkins synthesis of TACN, highlighting the efficiency of the tosyl-mediated approach.

| Step | Reactants | Product | Yield (%) | Reference |

| Tosylation of DET | Diethylenetriamine (DET), 3 eq. Tosyl Chloride | N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine (Ts₃DET) | High | [3] |

| Cyclization | Ts₃DET, Ethylene Glycol Ditosylate (EGT) | 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane (Ts₃TACN) | ~75 | [3][4] |

| Deprotection | Ts₃TACN | 1,4,7-Triazacyclononane (TACN) | High | [4] |

| Reaction Conditions | Parameter | Value | Reference |

| Cyclization | Solvent | Dimethylformamide (DMF) | [3] |

| Temperature | 100°C | [3] | |

| Deprotection | Reagent | Concentrated Sulfuric Acid | [4] |

| Temperature | 100-140°C | [3][4] | |

| Time | 6-70 hours | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of TACN, adapted from established procedures.

1. Synthesis of 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

This procedure outlines the formation of the protected macrocycle.

-

Materials: Diethylenetriamine (DET), p-toluenesulfonyl chloride (TsCl), potassium carbonate, water, xylene, sodium hydroxide, tetrabutylammonium hydroxide (phase-transfer catalyst), ethylene dibromide.

-

Procedure:

-

To a vigorously stirred solution of anhydrous potassium carbonate (121.1 g, 0.88 mol) in 300 mL of water, add diethylenetriamine (27.4 g, 0.27 mol).

-

Heat the mixture to 90°C for one hour.

-

Remove the heat source and sequentially add 1.2 L of xylene, sodium hydroxide (95.6 g, 2.39 mol), a 1M solution of tetrabutylammonium hydroxide in water (26.6 mL, 0.1 eq), and ethylene dibromide (40 mL, 1.75 eq, 87.2 g).

-

Heat the reaction mixture at 90°C for 4 hours.

-

Add an additional 40 mL of ethylene dibromide and continue heating. After a total of 8 hours, add a final 40 mL of ethylene dibromide.

-

Continue heating for an additional 4 hours at 90°C.

-

Allow the reaction to cool to room temperature while stirring overnight.

-

The resulting white precipitate is filtered, washed with water, and dried to a constant weight to yield Ts₃TACN.[3]

-

2. Deprotection of Ts₃TACN to Yield 1,4,7-Triazacyclononane (TACN)

This protocol describes the removal of the tosyl protecting groups.

-

Materials: 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane (Ts₃TACN), concentrated sulfuric acid, water, 50% sodium hydroxide solution.

-

Procedure:

-

To a flask containing a magnetically stirred mixture of 106 mL of concentrated sulfuric acid and 19 mL of water, add 100 g (0.17 mol) of Ts₃-TACN.

-

Heat the mixture in a 140°C oil bath with vigorous stirring. The solid will dissolve after approximately 15 minutes.

-

Continue heating for a total of 6 hours.[4]

-

Cool a 5-L flask equipped with an overhead stirrer and a condenser to 0°C and charge it with 308 g of 50% NaOH and 125 mL of water.

-

Carefully add the acidic reaction mixture to the cooled NaOH solution to neutralize the acid and precipitate the product.

-

The resulting slurry contains the free triazacyclononane.[4] Further purification may be required.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and the mechanism of deprotection.

Caption: Overall workflow for the Richman-Atkins synthesis of TACN.

Caption: Simplified mechanism of acid-catalyzed deprotection of Ts₃TACN.

References

The Cornerstone of Modern Metal Ligands: A Technical Guide to 1,4,7-Tritosyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,4,7-Tritosyl-1,4,7-triazonane, a critical precursor for the synthesis of 1,4,7-triazacyclononane (TACN)-based metal ligands. TACN and its derivatives are pivotal in the development of metal complexes with wide-ranging applications, from radiopharmaceuticals and diagnostic imaging agents to catalysts and biomimetic models. This document details the synthesis and deprotection of the tosylated precursor and explores the properties of the subsequent metal complexes, offering researchers the foundational knowledge required for its application in novel research and development.

Introduction: The Significance of this compound

This compound (Ts₃-TACN) is a protected form of the macrocyclic ligand 1,4,7-triazacyclononane. The tosyl (Ts) groups serve as robust protecting groups for the secondary amines of the TACN ring, allowing for controlled synthesis and functionalization. The true value of Ts₃-TACN lies in its role as a stable, isolable intermediate that can be efficiently deprotected to yield the versatile TACN core. This triamine macrocycle provides a facial N₃ donor set that forms exceptionally stable and kinetically inert complexes with a variety of metal ions. This high stability is crucial for in vivo applications, such as radiopharmaceuticals, where the metal ion must remain tightly bound to the chelator to prevent off-target toxicity.

Synthesis of this compound: Experimental Protocols

The synthesis of Ts₃-TACN is most commonly achieved through variations of the Richman-Atkins cyclization. Below are detailed experimental protocols for two effective methods.

Modified Richman-Atkins Synthesis

This method involves the reaction of a tosylated diethylenetriamine with a tosylated glycol.

Experimental Protocol:

-

Preparation of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine:

-

To a solution of diethylenetriamine (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (3.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.

-

Wash the solid with water and ethanol, then dry under vacuum to yield the tritosylated diethylenetriamine.

-

-

Cyclization Reaction:

-

Suspend the N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).

-

Heat the mixture to 100-110 °C.

-

Slowly add a solution of ethylene glycol di-p-tosylate (1.1 eq) in DMF to the heated suspension over a period of 8 hours.

-

Maintain the reaction at 100-110 °C for an additional 12 hours.

-

Cool the mixture to room temperature and pour it into a large volume of cold water.

-

Collect the crude product by filtration, wash with water and ethanol, and then recrystallize from a suitable solvent system (e.g., chloroform/methanol) to obtain pure this compound.

-

Improved Synthesis via Macrocyclization of 1,2-Ditosylamides

An efficient, single-step method utilizes lithium hydride to promote the cyclization, offering good yields.[1]

Experimental Protocol:

-

Combine trans-cyclohexane-1,2-ditosamide (1.0 eq) and the tritosyl derivative of diethanolamine (1.0 eq) in anhydrous DMF.

-

Add lithium hydride (2.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Pour the mixture into a larger volume of water and collect the precipitate by filtration.

-

Wash the solid with water, ethanol, and diethyl ether.

-

Dry the product under vacuum to yield the desired cyclohexyl-fused this compound. This method has been reported to provide yields in the range of 57-90%.[1]

Table 1: Comparison of Synthesis Parameters for this compound

| Parameter | Modified Richman-Atkins Method | Macrocyclization of 1,2-Ditosylamides |

| Key Reagents | Tosylated diethylenetriamine, Ethylene glycol di-p-tosylate, K₂CO₃ | 1,2-Ditosylamide, Tosylated diethanolamine, LiH |

| Solvent | DMF | DMF |

| Temperature | 100-110 °C | 80 °C |

| Reaction Time | ~20 hours | 24 hours |

| Reported Yield | ~75%[2][3] | 57-90%[1] |

Deprotection to 1,4,7-Triazacyclononane (TACN)

The removal of the tosyl protecting groups is a critical step to liberate the TACN ligand for metal chelation. This is typically achieved under harsh acidic conditions.

Experimental Protocol: Detosylation with Hydrobromic Acid in Acetic Acid

-

Suspend this compound in a 33% solution of hydrobromic acid in glacial acetic acid.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any remaining organic impurities.

-

Make the aqueous solution strongly basic (pH > 12) by the addition of concentrated sodium hydroxide solution, keeping the solution cool in an ice bath.

-

Extract the free TACN ligand into chloroform or another suitable organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,4,7-triazacyclononane, typically as a white solid.

For partial deprotection to obtain mono- and ditosylated derivatives, the reaction can be performed in a vigorously stirred refluxing acetic acid-hydrobromic acid mixture for a shorter duration.[4]

Formation and Properties of Metal-TACN Complexes

The deprotected TACN ligand readily forms stable complexes with a wide array of metal ions. The resulting complexes have found extensive use in various fields, particularly in the development of radiopharmaceuticals where high in vivo stability is paramount. The TACN framework can be further functionalized, for instance, with carboxylate arms to create ligands like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which exhibit even greater thermodynamic stability and kinetic inertness with certain metal ions.

General Experimental Protocol for Metal Complexation:

-

Dissolve 1,4,7-triazacyclononane or its functionalized derivative in a suitable solvent (e.g., water, methanol, or a buffer solution).

-

Add an aqueous solution of the desired metal salt (e.g., CuCl₂, Ga(NO₃)₃, ¹⁸⁶Re(CO)₃(H₂O)₃⁺) in a 1:1 molar ratio to the ligand solution.

-

Adjust the pH of the solution to the optimal range for complexation, which is metal-dependent.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

The formation of the complex can be confirmed by various analytical techniques, including mass spectrometry, UV-Vis spectroscopy, and, for radiometals, by radio-TLC or radio-HPLC.

-

The resulting metal complex can be purified, if necessary, by crystallization or chromatography.

Quantitative Data on Metal Complex Stability

The stability of metal-ligand complexes is a critical parameter for their application. The following tables summarize the stability constants for various metal complexes with TACN and its important derivative, NOTA.

Table 2: Stability Constants (log K_ML) of Metal Complexes with TACN and NOTA

| Metal Ion | TACN (log K_ML) | NOTA (log K_ML) | Reference |

| Cu²⁺ | 17.5 | 21.6 | [5] |

| Zn²⁺ | 13.1 | 19.3 | [5] |

| Ni²⁺ | 16.2 | - | |

| Co²⁺ | 12.7 | - | |

| Ga³⁺ | - | 30.98 | [6] |

| Mg²⁺ | - | 4.87 | [5] |

| Ca²⁺ | - | 6.78 | [5] |

Table 3: In Vitro Stability of ⁶⁸Ga-Labeled Complexes

| Complex | Medium | Time (min) | % Intact Complex | Reference |

| [⁶⁸Ga]Ga-NOTA-A1-His | Murine Blood | 120 | 91 ± 3 | [7] |

| [⁶⁸Ga]Ga-DOTA-A1-His | Murine Blood | 30 | 81 ± 10 | [7] |

The data clearly indicates the high thermodynamic stability of NOTA complexes, particularly with Ga³⁺, which is significantly higher than that of the widely used DOTA chelator (log K_ML = 21.33).[6] This exceptional stability makes NOTA-based ligands highly suitable for in vivo applications with Gallium-68.

Visualizing the Workflow: From Precursor to Metal Complex

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TACN-amino acid conjugates and their copperII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 1,4,7-Tritosyl-1,4,7-triazonane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and the synthesis of various macrocyclic compounds. While specific quantitative solubility data is scarce in publicly available literature, this document compiles qualitative solubility information inferred from synthesis and purification procedures and presents detailed experimental protocols for its determination.

Core Compound Information

| Property | Value |

| IUPAC Name | 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazonane |

| Synonyms | N,N',N''-Tritosyl-1,4,7-triazacyclononane, Ts3TACN |

| Molecular Formula | C₂₇H₃₃N₃O₆S₃[1] |

| Molecular Weight | 591.76 g/mol [1] |

| Melting Point | 222-224 °C |

| Appearance | White solid |

Solubility Data

| Solvent | Qualitative Solubility | Rationale / Intended Use |

| Dichloromethane (DCM) | Soluble | Used as an eluent in column chromatography for purification, often in combination with methanol.[1] |

| Chloroform | Likely Soluble | A common non-polar organic solvent, similar in properties to dichloromethane. |

| Methanol | Sparingly Soluble | Used as a co-eluent with dichloromethane in column chromatography, suggesting some degree of solubility.[1] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent in which the synthesis of the compound is often carried out.[2] |

| Acetonitrile | Soluble | Employed as a solvent in reactions involving 1,4,7-triazacyclononane derivatives. |

| Toluene | Sparingly Soluble | Used in the work-up and extraction of related compounds. |

| Water | Insoluble | Calculated to be practically insoluble. |

Experimental Protocols

I. Synthesis of this compound

This protocol is based on the widely used Richman-Atkins method for the cyclization of N,N',N''-tritosyldiethylenetriamine.

Materials:

-

N,N',N''-tritosyldiethylenetriamine

-

1,2-dibromoethane or ethylene glycol ditosylate

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of N,N',N''-tritosyldiethylenetriamine in anhydrous DMF, add cesium carbonate or potassium carbonate.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Slowly add a solution of 1,2-dibromoethane or ethylene glycol ditosylate in DMF to the reaction mixture over several hours.

-

Maintain the reaction at the elevated temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.

-

Filter the white solid, wash it thoroughly with water, and dry it under vacuum.

-

Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.[1]

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

II. Determination of Quantitative Solubility

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane, DMF, Acetonitrile)

-

Scintillation vials or small glass test tubes

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a magnetic stirrer in a thermostatically controlled environment (e.g., 25 °C) to ensure constant temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the chosen solvent (e.g., in mg/mL or g/100mL) by taking into account the dilution factor.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Discovery and History of 1,4,7-Tritosyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Tritosyl-1,4,7-triazonane is a pivotal macrocyclic compound, primarily serving as a key protected intermediate in the synthesis of 1,4,7-triazacyclononane (TACN) and its myriad derivatives. The strategic use of the tosyl protecting groups was a significant advancement in the field of macrocyclic chemistry, enabling higher yields and obviating the need for high-dilution conditions that were previously commonplace. This technical guide delves into the seminal discovery of this compound, its historical significance, detailed experimental protocols for its synthesis, and comprehensive characterization data. The information presented herein is intended to provide researchers and professionals in drug development and materials science with a thorough understanding of this foundational molecule.

Introduction and Historical Context

The mid-20th century saw a burgeoning interest in the synthesis and coordination chemistry of polyazamacrocycles. These compounds, with their unique ability to form stable complexes with a variety of metal ions, showed immense promise in areas ranging from catalysis to biomedical applications. However, the synthesis of these macrocycles was often hampered by low yields due to competing polymerization reactions.

A significant breakthrough came in 1974 when J. E. Richman and T. J. Atkins of the University of Minnesota published their work on a general and efficient method for the synthesis of nitrogen analogs of crown ethers.[1][2] Their approach, now famously known as the Richman-Atkins synthesis, utilized p-toluenesulfonyl (tosyl) groups to both protect the amine functionalities and to promote cyclization. This methodology led to the first successful and high-yield synthesis of this compound, the direct precursor to the highly versatile ligand, 1,4,7-triazacyclononane (TACN). The tosyl groups serve a dual purpose: they prevent the secondary amines from undergoing undesired side reactions, and their steric bulk is thought to pre-organize the linear precursor in a conformation that favors intramolecular cyclization over intermolecular polymerization.

This discovery opened the door for the widespread availability and subsequent investigation of TACN and its derivatives, which have since found applications as ligands in oxidation catalysis, as chelating agents in medical imaging (e.g., in MRI contrast agents and radiopharmaceuticals), and as building blocks for more complex supramolecular structures.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its immediate precursors is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethylene glycol ditosylate | C₁₆H₁₈O₆S₂ | 370.44 | 124-127 |

| N,N',N''-Tritosyldiethylenetriamine | C₂₅H₃₁N₃O₆S₃ | 565.72 | 174-175 |

| This compound | C₂₇H₃₃N₃O₆S₃ | 591.8 | 222-224 |

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.71-7.65 (m) | Aromatic (ortho to SO₂) |

| 7.35-7.29 (m) | Aromatic (meta to SO₂) | |

| 3.36 (s) | N-CH₂-CH₂-N | |

| 2.43 (s) | Ar-CH₃ | |

| ¹³C NMR | 143.3 | Aromatic C (ipso to SO₂) |

| 135.3 | Aromatic C (ipso to CH₃) | |

| 129.6 | Aromatic C (ortho to SO₂) | |

| 127.1 | Aromatic C (meta to SO₂) | |

| 53.7 | N-CH₂ | |

| 49.3/49.2 | N-CH₂ | |

| 21.4 | Ar-CH₃ |

Note: The non-equivalence of the N-CH₂ signals in the ¹³C NMR spectrum is indicative of a rigid macrocyclic structure where ring inversion is slow on the NMR timescale.[4]

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the preparation of the tosylated precursors. The following protocols are based on the well-established procedures from Organic Syntheses.[5]

Synthesis of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine

This procedure involves the tosylation of diethylenetriamine.

Experimental Workflow:

References

An In-depth Technical Guide to the Safe Handling and Utilization of 1,4,7-Tritosyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and the synthesis of macrocyclic compounds. Adherence to these recommendations is crucial for ensuring laboratory safety and experimental integrity.

Compound Identification and Properties

This compound is a macrocyclic compound notable for its role as a precursor in the synthesis of various derivatives of 1,4,7-triazacyclononane.[1] The three tosyl groups act as protecting groups and can be substituted to create novel ligands for metal complexation, which have applications in catalysis and the development of radiopharmaceuticals.[1][2]

| Identifier | Value |

| IUPAC Name | 1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane |

| Synonyms | 1,4,7-Tris[(4-methylphenyl)sulfonyl]-1,4,7-triazonane, 1,4,7-Tri(p-tolylsulfonyl)-1,4,7-triazacyclononane, Ts3TACN |

| CAS Number | 52667-89-7[2] |

| Molecular Formula | C₂₇H₃₃N₃O₆S₃[1][2] |

| Molecular Weight | 591.76 g/mol [3] |

| Appearance | White powder[4] |

| Physicochemical Properties | Value |

| Molecular Weight | 591.8 g/mol [5] |

| InChIKey | BLZOXONTWBENEK-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |

| Purity | >95% (via HPLC analysis)[2] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively detailed, the safety data for structurally related compounds and general chemical handling principles necessitate a cautious approach. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

| Hazard | Description | Precautionary Statements |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. | Use only in a well-ventilated area or under a chemical fume hood.[3] |

| Skin Contact | May cause skin irritation. Avoid contact with skin. | Wear suitable protective clothing and chemical-resistant gloves.[3] |

| Eye Contact | May cause serious eye irritation. Avoid contact with eyes. | Wear safety glasses with side-shields or goggles.[3] |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

Emergency First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and to prevent accidental exposure.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent electrostatic discharge.[3]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation and remove all sources of ignition.[3]

-

Evacuate personnel to a safe area.[3]

-

Wear appropriate personal protective equipment, including chemical-impermeable gloves.[3]

-

Avoid dust formation.[3]

-

Collect the spilled material using a method that does not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum).

-

Place the collected material in a suitable, labeled container for disposal.[3]

-

Prevent the chemical from entering drains or waterways.[3]

Fire-Fighting:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific hazards: Thermal decomposition can produce hazardous gases, including oxides of carbon, nitrogen, and sulfur.

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethylenetriamine with p-toluenesulfonyl chloride.

Materials:

-

Diethylenetriamine

-

p-Toluenesulfonyl chloride

-

Anhydrous potassium carbonate

-

Xylene

-

Sodium hydroxide

-

Tetrabutylammonium hydroxide solution (1M)

-

Ethylene dibromide

-

Milli-Q water

Procedure:

-

In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 121.1 g (0.88 mol) of anhydrous potassium carbonate in 300 mL of milli-Q water.

-

Stir the mixture vigorously and add 27.4 g (0.27 mol) of diethylenetriamine. Heat the resulting mixture for one hour at 90°C.

-

Remove the heat source and add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide sequentially.

-

Heat the reaction mixture at 90°C for 4 hours.

-

Add an additional 40 mL of ethylene dibromide and continue heating.

-

After a total of 8 hours of heating, add a final 40 mL of ethylene dibromide and continue to heat until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform a suitable workup to isolate the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane/methanol to yield pure this compound.[2]

-

Confirm the purity of the final product to be >95% using HPLC analysis.[2]

Deprotection to 1,4,7-Triazacyclononane

The tosyl groups can be removed to yield the parent 1,4,7-triazacyclononane. A rapid detosylation can be achieved using a strong acid mixture.[6]

Materials:

-

This compound

-

Acetic acid

-

Hydrobromic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

-

Add a mixture of acetic acid and hydrobromic acid.

-

Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the scale and specific concentrations used.

-

Monitor the reaction by TLC or LC-MS to determine the extent of deprotection (mono-, di-, or fully deprotected).

-

Once the desired level of deprotection is achieved, cool the reaction mixture.

-

Perform a suitable workup to neutralize the acid and isolate the product. This may involve basification followed by extraction.

-

Purify the resulting product as necessary.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in chemical handling and emergency procedures before working with this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. Buy this compound | 52667-89-7 [smolecule.com]

- 2. This compound | 52667-89-7 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 52667-89-7 this compound/High quality/Best price/In stock, CasNo.52667-89-7 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 5. 1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl)- | C27H33N3O6S3 | CID 564157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4,7-Tritosyl-1,4,7-triazonane is a key intermediate in the synthesis of various macrocyclic ligands, which are crucial in coordination chemistry and the development of radiopharmaceuticals. The tosyl groups serve as protecting groups for the amine functionalities of the 1,4,7-triazacyclononane (TACN) macrocycle, allowing for selective functionalization.[1] These tosyl groups can be removed under specific conditions to yield the free TACN or partially protected derivatives. This document provides a detailed protocol for the synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for this compound, which involves a two-step process: the tosylation of diethylenetriamine followed by cyclization.

| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Solvent/Conditions | Yield | Purity | Melting Point (°C) |

| 1. Tosylation | Diethylenetriamine | 103.17 | 1.16 | 1 | 120.0 g | Water (4.4 L), Potassium Carbonate (514.4 g) | 89% | - | 170-174 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 3.48 | 3 | 665.2 g | |||||

| 2. Cyclization | N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | 557.7 | 0.88 | 1 | Product from Step 1 | Xylene (1.2 L), Water (300 mL), Sodium Hydroxide (95.6 g), Tetrabutylammonium hydroxide (26.6 mL, 1M) | 75% | High | 203-208 |

| Ethylene glycol ditosylate | 370.44 | - | - | 141.4 g |

Note: The data presented is compiled from various sources and represents a typical synthesis.[2][3] Yields and other parameters may vary depending on the specific reaction conditions and scale.

Experimental Protocols

This section details the two-step methodology for the synthesis of this compound.

Step 1: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)

This procedure outlines the tosylation of diethylenetriamine.

Materials:

-

Diethylenetriamine (DET)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Deionized water

-

Acetone

Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 514.4 g of anhydrous potassium carbonate in 4.4 L of deionized water.

-

Stir the mixture vigorously and add 120.0 g of diethylenetriamine all at once.

-

Add 665.2 g of solid p-toluenesulfonyl chloride in portions over a 20-minute period. A slight warming of the reaction mixture will be observed.

-

The reaction is exothermic, and the internal temperature may rise to around 55°C over 2.5 hours.

-

After the initial exotherm subsides, heat the reaction mixture to an internal temperature of 80-84°C for 1.5 hours using a heating mantle.

-

Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of TsCl.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the resulting white granular solid and wash it with water.

-

Dry the product under vacuum at 55°C to a constant weight. The expected yield is approximately 587.2 g (89%) of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET) with a melting point of 170-174°C.[2]

Step 2: Synthesis of this compound

This procedure describes the cyclization of Ts₃-DET to form the desired macrocycle.

Materials:

-

N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (from Step 1)

-

Ethylene glycol ditosylate

-

Xylene

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydroxide (1M solution)

-

Deionized water

Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Addition funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a 5-L three-necked round-bottomed flask, add the N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine produced in the previous step.

-

Add 1.2 L of xylene, 300 mL of deionized water, 95.6 g of sodium hydroxide, and 26.6 mL of a 1M solution of tetrabutylammonium hydroxide.

-

Heat the mixture to 90°C with vigorous stirring.

-

Over a period of 6 hours, add 141.4 g of ethylene glycol ditosylate in small portions every 10 minutes.

-

After the addition is complete, continue heating the reaction mixture at 90°C for an additional 4 hours.

-

Allow the reaction to cool to room temperature while stirring overnight (approximately 6 hours). A white precipitate will form.

-

Filter the precipitate and wash it with water.

-

Dry the product in a vacuum oven at 50°C for 12 hours to a constant weight. The expected yield is approximately 171.5 g (76%) of this compound as a white granular material with a melting point of 203-208°C.[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane: A Detailed Protocol for Researchers

Application Note: The following protocol details the synthesis of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in the preparation of various triazacyclononane-based metal complexes and functionalized macrocycles. This compound serves as a crucial building block in coordination chemistry, catalyst development, and the synthesis of radiopharmaceuticals.[1][2] The tosyl groups act as protecting groups for the amine functionalities and activate the molecule for subsequent chemical modifications. The described method is a variation of the well-established Richman-Atkins cyclization, which allows for the efficient construction of the macrocyclic framework.[2][3]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the intermediate N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine and the subsequent cyclization to yield the final product, this compound.

Part 1: Synthesis of N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluenesulfonyl chloride (500 g) and triethylamine (265 g) in 1000 mL of dichloromethane.

-

Cooling: Cool the solution to 10°C using an ice bath with continuous stirring.

-

Addition of Diethylenetriamine: Slowly add diethylenetriamine (108.2 g) dropwise from the dropping funnel to the cooled solution over a period of 1 hour. Maintain the reaction temperature below 25°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 25°C for 3 hours.[3]

-

Work-up:

-

Wash the reaction mixture three times with water.

-

Collect the organic layer and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Add 800 mL of methanol to the residue and reflux for 30 minutes.

-

Cool the mixture to induce precipitation.

-

Filter the white solid, wash with cold methanol, and dry under vacuum to yield N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine. The expected yield is approximately 80-81%, with a melting point of 174-175°C.[3]

-

Part 2: Synthesis of this compound

-

Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium carbonate (121.1 g) to 300 mL of deionized water.

-

Addition of Intermediate: Add the previously synthesized N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine (assuming a starting amount of diethylenetriamine of 27.4 g for this scale) to the stirred solution.

-

Heating: Heat the mixture to 90°C and maintain for 1 hour.

-

Addition of Reagents:

-

Remove the heating source.

-

Sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide.

-

-

Cyclization Reaction:

-

Heat the reaction mixture to 90°C for 4 hours.

-

Add an additional 40 mL of ethylene dibromide.

-

Continue heating for another 4 hours (total of 8 hours).

-

Add a final 40 mL of ethylene dibromide and heat for an additional 18 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the solid with water.

-

Dry the product under vacuum to yield this compound as a white granular material. The expected yield is approximately 75%, with a melting point of 203-208°C.

-

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to Diethylenetriamine) | Example Quantity |

| Diethylenetriamine | C₄H₁₃N₃ | 103.17 | 1 | 108.2 g |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 3 | 500 g |

| Triethylamine | C₆H₁₅N | 101.19 | 2.5 | 265 g |

| N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine | C₂₅H₃₁N₃O₆S₃ | 569.73 | - | ~400 g (Yield) |

| Ethylene Dibromide | C₂H₄Br₂ | 187.86 | ~5.25 (total) | 120 mL (total) |

| This compound | C₂₇H₃₃N₃O₆S₃ | 591.77 | - | ~119 g (Yield) |

Experimental Workflow

Caption: Workflow for the two-part synthesis of this compound.

References

Application Notes and Protocols: Deprotection of 1,4,7-Tritosyl-1,4,7-triazonane to TACN

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 1,4,7-tritosyl-1,4,7-triazonane (Ts₃-TACN) to yield the versatile macrocyclic ligand, 1,4,7-triazacyclononane (TACN). The protocols outlined below cover common deprotection strategies, including acid hydrolysis and reductive cleavage.

Introduction

1,4,7-Triazacyclononane (TACN) is a highly valuable ligand in coordination chemistry and has found extensive applications in catalysis, medical imaging, and as a chelating agent in drug development. The synthesis of TACN often proceeds through the protection of the amine functionalities of a precursor, followed by cyclization and subsequent deprotection. The tosyl group is a common protecting group in this synthetic route, yielding the stable intermediate this compound. The efficient removal of these tosyl groups is a critical final step in the synthesis of TACN. These notes provide detailed procedures for the most common and effective deprotection methods.

Deprotection Methodologies

The deprotection of Ts₃-TACN can be broadly categorized into two main approaches: acid hydrolysis and reductive cleavage. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yields, and compatibility with other functional groups.

Data Presentation: Comparison of Deprotection Methods

| Deprotection Method | Reagents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Notes |

| Acid Hydrolysis | Concentrated Sulfuric Acid | 140 | 5 - 6 | Not explicitly stated for TACN, but 23% for a similar Ts-protected macrocycle[1] | Harsh conditions, may not be suitable for sensitive substrates. |

| Acid Hydrolysis | Hydrobromic Acid in Acetic Acid | Reflux | Variable (often for partial deprotection) | Not specified for complete deprotection | Primarily used for partial deprotection to mono- or ditosylated products[2]. |

| Reductive Cleavage | Magnesium in Methanol | Reflux | Not specified for Ts₃-TACN | Not specified for Ts₃-TACN | A milder alternative to strong acids. |

Experimental Protocols

Protocol 1: Deprotection using Concentrated Sulfuric Acid

This method employs harsh acidic conditions to hydrolytically cleave the tosyl groups.

Materials:

-

This compound (Ts₃-TACN)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

50% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add concentrated sulfuric acid.

-

Slowly and portion-wise, add this compound to the stirred sulfuric acid. The reaction is exothermic.

-

Heat the reaction mixture to 140°C and maintain this temperature with vigorous stirring for 5-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

-